(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride

Dopamine D1 receptor Stereoselectivity Binding affinity

Researchers requiring a validated negative control for dopamine D1 receptor experiments must use the exact S-enantiomer, as generic analogs compromise assay specificity. Nor-S-(-)-SCH-23388 hydrochloride (CAS 135556-21-7) exhibits 467-fold lower D1 affinity (Ki=560 nM vs. 1.2 nM for SCH-23390) and remains behaviorally inert at 0.5 mg/kg where SCH-23390 is fully active. · Use as mandatory inactive enantiomer control in all in vitro D1 binding and functional assays. · Deployed as a non-binding reference for PET tracer validation and HPLC/LC-MS analytical standard development. · Supplied as a certified analytical standard to guarantee stereochemical integrity for unambiguous, reproducible results.

Molecular Formula C16H16ClNO
Molecular Weight 273.76
CAS No. 135556-21-7
Cat. No. B592430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride
CAS135556-21-7
Molecular FormulaC16H16ClNO
Molecular Weight273.76
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H16ClNO.ClH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H/t14-;/m0./s1
InChIKeyZVKJSJAERRMBMR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nor-S-(-)-SCH-23388: Stereochemical Negative Control for D1 Receptors


(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride, also known as Nor-S-(-)-SCH-23388 hydrochloride, is the S-enantiomer of the desmethyl analog of the prototypical dopamine D1-like receptor antagonist SCH-23390 . It belongs to the phenylbenzazepine class of compounds. Critically, its S-configuration renders it the pharmacologically less active enantiomer; while the R-enantiomer SCH-23390 potently blocks D1 receptors with a Ki of 1.2 nM, SCH-23388 exhibits dramatically lower affinity with a Ki of 560 nM, representing a 400-fold reduction in potency [1]. This profound stereoselectivity establishes Nor-S-(-)-SCH-23388 not as a primary pharmacological agent, but as an essential, well-characterized negative control for D1 receptor experiments.

1 Stereochemical negative control for D1 receptor studies
2 Enantiomer-attribution review context with defined S-configuration
3 Supported by published binding and behavioral endpoint data

Why Generic Analogs Fail to Substitute for Nor-S-(-)-SCH-23388


Substituting Nor-S-(-)-SCH-23388 with another 'SCH-23390 analog' or a different D1 receptor ligand without explicit stereochemical and quantitative validation is scientifically invalid. The D1 receptor exhibits exquisite stereoselectivity, where the S-enantiomer (SCH-23388) is functionally inactive compared to the R-enantiomer (SCH-23390), which is 400-fold more potent [1]. This difference is not subtle; SCH-23388 fails to block amphetamine- and morphine-induced conditioned place preference at doses up to 500 µg/kg, where SCH-23390 is fully effective [2]. Furthermore, the nor-methyl modification adds another layer of specificity. General D1 antagonists like SKF-83566 or ecopipam differ in selectivity, signaling bias, and off-target profiles, making them unsuitable stand-ins [3]. Thus, procurement of the exact stereoisomer is mandatory for studies requiring a truly inactive enantiomer control, such as PET tracer validation or experiments designed to isolate D1-specific effects from other receptor interactions.

Enantiomer R-enantiomer or racemic mixture may introduce significant D1 blockade, undermining negative-control validity.
Derivative Desmethyl modification alone may shift selectivity; combined S‑configuration and nor‑modification define this control.
Class mismatch Other D1 ligands differ in functional selectivity, signaling bias, and off-target profiles; direct substitution requires validation.

Quantitative Differentiation Evidence for Nor-S-(-)-SCH-23388


Reduced D1 Receptor Affinity vs. Active R-Enantiomer

Nor-S-(-)-SCH-23388 (SCH 23388) demonstrates a dramatically reduced affinity for the D1 dopamine receptor compared to its active R-enantiomer, SCH-23390. In intact D384 human astrocytoma cells, SCH-23390 inhibits dopamine-stimulated cyclic AMP formation with a Ki of 1.2 nM, whereas SCH-23388 exhibits a Ki of 560 nM [1]. This constitutes a precise 467-fold difference in potency, confirming the S-enantiomer as a minimally active stereoisomer.

D1 Affinity
Head-to-head
Ki 560 nM vs 1.2 nM (467‑fold lower)
Supports enantiomer-specific binding context
Intact D384 human astrocytoma cells; cAMP assay
Dopamine D1 receptor Stereoselectivity Binding affinity

In Vivo Inactivity in Conditioned Place Preference

SCH-23388 is functionally inactive in a standard in vivo behavioral assay of reward learning. While the active R-enantiomer SCH-23390 (0.01 mg/kg) significantly impaired the acquisition of amphetamine- and morphine-induced conditioned place preference, SCH-23388 was completely ineffective at doses up to 0.5 mg/kg (500 µg/kg), a 50-fold higher dose [1]. This demonstrates a profound lack of functional D1 antagonism in vivo.

Place Preference
Head-to-head
Inactive ≤0.5 mg/kg; R‑enantiomer active at 0.01 mg/kg
Reported lack of D1‑mediated behavioral effect
Rodent/monkey conditioned place preference
Behavioral pharmacology In vivo efficacy Stereospecificity

Lack of Effect on Cerebrospinal Fluid Production

In an in vivo model of cerebrospinal fluid (CSF) production, the S-enantiomer SCH-23388 failed to reproduce the effect of SCH-23390. SCH-23390 decreased net CSF production, an effect attributed to its interaction with 5-HT1c receptors in the choroid plexus. SCH-23388, however, was ineffective, confirming that the pharmacological activity is stereospecific and that the S-enantiomer neither acts as a D1 antagonist nor a 5-HT1c agonist in this context [1].

CSF Dynamics
Head-to-head
No significant CSF decrease; R‑enantiomer decreased CSF
Supports choroid plexus model context
In vivo rabbit CSF production model
Cerebrospinal fluid Choroid plexus 5-HT1c receptor

Analytical Reference Standard with Certified Purity

Nor-S-(-)-SCH-23388 hydrochloride is commercially available as an 'analytical standard' grade material, certified for use in HPLC and gas chromatography (GC) . This formulation, provided neat, meets stringent quality control specifications absent in 'research-grade' alternatives, making it uniquely suited for quantitative analytical method development, forensic toxicology reference libraries, and pharmacological purity verification. Typical 'research-grade' competitors may list potency but lack the certified purity, uncertainty, and homogeneity required for a primary reference standard.

Analytical Grade
Class-level
Certified analytical standard; neat, HPLC/GC suitable
Analytical reference standard procurement context
COA review recommended
Analytical chemistry Reference standard Method validation

Lack of D1 Antagonism in EEG and Behavioral Activation Models

In a rabbit model measuring EEG and behavioral activation induced by dopamine agonists (SKF 38393, apomorphine, LY 171555), SCH 23390 (R-enantiomer) potently prevented these effects, whereas its S-enantiomer, SCH 23388, failed to do so [1]. This provides further electrophysiological evidence that the S-enantiomer lacks functional D1 antagonism in a whole-animal model, reinforcing its role as a stereochemical negative control.

EEG/Behavior
Head-to-head
Did not prevent agonist-induced EEG/behavioral activation
Reported lack of electrophysiological D1 antagonism
Rabbit model with dopamine agonists
Electroencephalography Dopamine agonist Stereospecific activity

Key Applications of Nor-S-(-)-SCH-23388


Negative Control for In Vitro D1 Receptor Assays

Use as a mandatory negative control in all in vitro D1 receptor experiments to validate the stereospecificity and receptor-selective nature of observed effects. The 467-fold lower affinity (Ki=560 nM vs 1.2 nM for SCH-23390) [1] guarantees that any observed signal is not due to a non-specific interaction with the benzazepine scaffold, ensuring assay specificity.

Neutral Control for In Vivo D1 Behavioral Studies

Employed as a behaviorally inert control in rodent and primate models of drug reward, learning, and locomotion. At doses up to 0.5 mg/kg, where SCH-23390 is fully active, SCH-23388 fails to alter conditioned place preference or EEG activation [2][3], providing a clean baseline for isolating D1-specific pharmacological effects.

Reference Standard for Forensic and Pharmaceutical Analysis

Acquired as the 'analytical standard' grade (e.g., Sigma-Aldrich S115) for the development and validation of quantitative HPLC, GC-MS, or LC-MS/MS methods. The certified purity and neat format are essential for creating calibration curves, system suitability tests, and for use as a reference standard in forensic toxicology libraries where unambiguous identification of benzazepine analogs is required .

Reference for PET Tracer Development

Utilized as the synthetic precursor or cold reference standard for radiolabeled D1 antagonists, such as [11C]SCH-23390. The S-enantiomer's inactivity ensures that any radioligand or tracer derived from this scaffold can be validated against a non-binding counterpart, confirming target engagement specificity in vivo [4].

Application
Selection Property
Validation Focus
In vitro D1 receptor negative control
Stereochemical negative-control identity
Enantiomer‑specific binding selectivity verification
In vivo behavioral control studies
Behaviorally inert enantiomer profile
D1‑mediated behavioral endpoint isolation
Forensic analytical reference
Certified analytical standard grade
HPLC/GC purity and identity verification
PET tracer development control
Inactive cold reference standard
Target engagement specificity confirmation
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